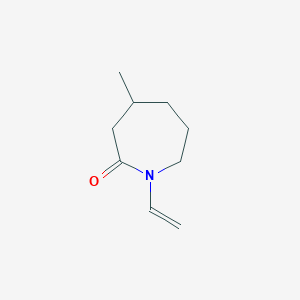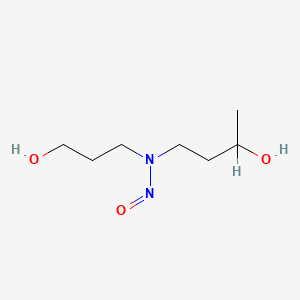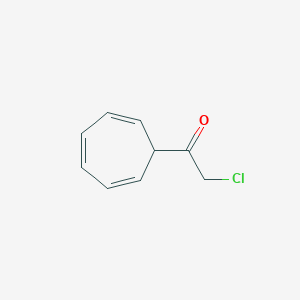
2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one, also known as 2-Chlorotropone, is an organic compound with the molecular formula C9H7ClO. It is a derivative of tropone, a non-benzenoid aromatic compound. This compound is of interest due to its unique structure, which includes a seven-membered ring with conjugated double bonds and a chlorine atom attached to an ethanone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one can be achieved through various methods. One common approach involves the chlorination of tropone. Tropone itself can be synthesized by the selenium dioxide oxidation of cycloheptatriene . The chlorination reaction typically uses reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where tropone is reacted with chlorinating agents in the presence of catalysts to ensure high yield and purity. The reaction conditions, such as temperature and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Electrophilic and Nucleophilic Additions: The conjugated double bonds in the cycloheptatrienone ring can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted tropone derivatives.
- Oxidation can lead to the formation of carboxylic acids or ketones.
- Reduction typically produces alcohols or alkanes.
Applications De Recherche Scientifique
2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one involves its interaction with various molecular targets. The compound’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The conjugated double bonds in the cycloheptatrienone ring can also participate in electron transfer reactions, affecting redox-sensitive pathways .
Comparaison Avec Des Composés Similaires
Tropone (Cyclohepta-2,4,6-trien-1-one): The parent compound, lacking the chlorine and ethanone groups.
Tropolone (2-Hydroxy-2,4,6-cycloheptatrien-1-one): A derivative with a hydroxyl group, known for its biological activity.
2-Chlorocycloheptatrienone: A simpler chlorinated derivative without the ethanone group.
Uniqueness: 2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one is unique due to its combination of a reactive chlorine atom and a conjugated cycloheptatrienone ring, making it versatile in both synthetic and biological applications. Its structure allows for diverse chemical modifications and interactions with various molecular targets, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
98405-71-1 |
|---|---|
Formule moléculaire |
C9H9ClO |
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
2-chloro-1-cyclohepta-2,4,6-trien-1-ylethanone |
InChI |
InChI=1S/C9H9ClO/c10-7-9(11)8-5-3-1-2-4-6-8/h1-6,8H,7H2 |
Clé InChI |
KTZKQWOHWVWWLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC(C=C1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde](/img/structure/B13964799.png)
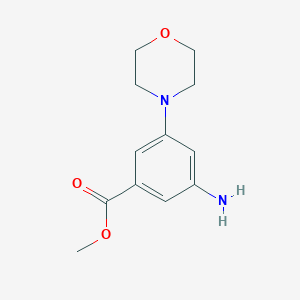


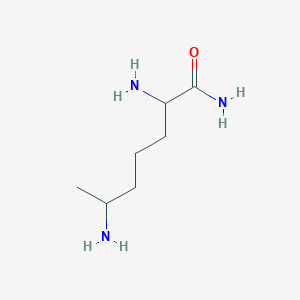
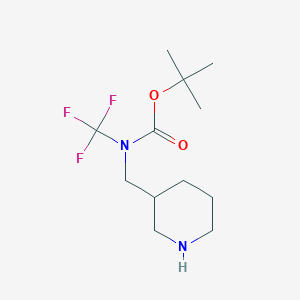
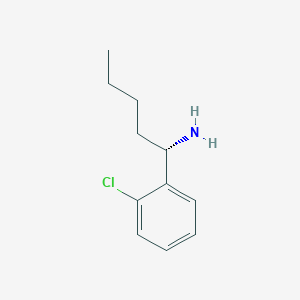
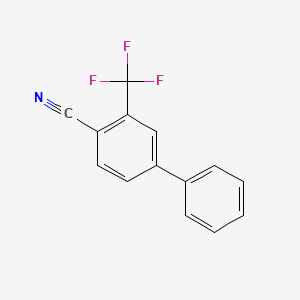
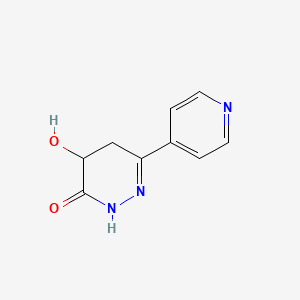

![2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964861.png)
